

# Spectroscopic Analysis of Methyl 2-Methyltetrahydrofuran-2-carboxylate: A Technical Overview

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## Compound of Interest

**Compound Name:** *Methyl 2-Methyltetrahydrofuran-2-carboxylate*

**Cat. No.:** B580038

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## Absence of Direct Data and Analysis of Related Compounds

A comprehensive search of publicly available scientific databases and literature reveals a lack of specific spectroscopic data (NMR, IR, MS) for **Methyl 2-Methyltetrahydrofuran-2-carboxylate**. This suggests that while the compound may be synthesized and used in specific research or industrial contexts, its detailed analytical characterization has not been widely published.

This technical guide, therefore, provides a detailed analysis of closely related and structurally significant compounds: 2-Methyltetrahydrofuran and Methyl tetrahydrofuran-2-carboxylate. The spectroscopic data for these analogues offer valuable insights into the expected spectral characteristics of the target molecule, providing a foundational reference for researchers, scientists, and drug development professionals.

## Spectroscopic Data of 2-Methyltetrahydrofuran

2-Methyltetrahydrofuran is a key structural component of the target molecule, differing by the absence of the carboxylate group at the 2-position. Its spectroscopic data are well-documented.

## Nuclear Magnetic Resonance (NMR) Data

### <sup>1</sup>H NMR Spectrum of 2-Methyltetrahydrofuran

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~3.9 - 3.7	m	1H	H-5a
~3.7 - 3.5	m	1H	H-5b
~3.3	m	1H	H-2
~1.9 - 1.7	m	2H	H-3
~1.6 - 1.4	m	2H	H-4
~1.2	d	3H	CH <sub>3</sub>

### <sup>13</sup>C NMR Spectrum of 2-Methyltetrahydrofuran[1]

Chemical Shift ( $\delta$ ) ppm	Assignment
~75.0	C-2
~67.0	C-5
~35.0	C-3
~26.0	C-4
~21.0	CH <sub>3</sub>

## Infrared (IR) Spectroscopy Data

The IR spectrum of 2-Methyltetrahydrofuran is characterized by the following significant absorption bands.[2]

### IR Absorption Bands of 2-Methyltetrahydrofuran

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
2970 - 2850	Strong	C-H stretching (alkane)
1080	Strong	C-O-C stretching (ether)

## Mass Spectrometry (MS) Data

The electron ionization mass spectrum of 2-Methyltetrahydrofuran shows a molecular ion peak and characteristic fragmentation patterns.[\[3\]](#)

Mass Spectrum of 2-Methyltetrahydrofuran

m/z	Relative Intensity (%)	Assignment
86	Moderate	[M] <sup>+</sup> (Molecular Ion)
71	High	[M - CH <sub>3</sub> ] <sup>+</sup>
43	High	[C <sub>3</sub> H <sub>7</sub> ] <sup>+</sup>

## Spectroscopic Data of Methyl tetrahydrofuran-2-carboxylate

Methyl tetrahydrofuran-2-carboxylate is another structural analogue, lacking the methyl group at the 2-position. While specific spectra are not readily available in public databases, its basic chemical properties are known.[\[4\]](#)[\[5\]](#)

Physical and Chemical Properties of Methyl tetrahydrofuran-2-carboxylate[\[4\]](#)[\[5\]](#)

Property	Value
Molecular Formula	C <sub>6</sub> H <sub>10</sub> O <sub>3</sub>
Molecular Weight	130.14 g/mol
Appearance	Colorless to brown clear liquid
Boiling Point	180 °C / 680 mmHg
Density	1.11 g/mL

## Experimental Protocols

The following are generalized experimental protocols for obtaining the types of spectroscopic data presented above for small organic molecules.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A sample of 5-10 mg of the analyte is typically dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>).<sup>[6]</sup> The solution is then transferred to an NMR tube.
- **Instrumentation:** A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is used for analysis.
- **Data Acquisition:**
  - <sup>1</sup>H NMR: The spectrometer is tuned to the proton frequency. A series of radiofrequency pulses are applied, and the resulting free induction decay (FID) is recorded. Standard parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.
  - <sup>13</sup>C NMR: The spectrometer is tuned to the carbon-13 frequency. Due to the low natural abundance of <sup>13</sup>C, a larger number of scans are typically required. Proton decoupling is often employed to simplify the spectrum and improve the signal-to-noise ratio.
- **Data Processing:** The FID is converted into a spectrum using a Fourier transform. The resulting spectrum is then phased, baseline corrected, and referenced to the residual solvent peak or an internal standard (e.g., TMS).

## Infrared (IR) Spectroscopy

- Sample Preparation:
  - Liquids: A drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.[\[7\]](#)
  - Solids: The solid can be prepared as a KBr pellet by grinding a small amount of the sample with dry KBr and pressing the mixture into a translucent disk. Alternatively, a mull can be prepared by grinding the solid with a few drops of a mulling agent (e.g., Nujol).
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is commonly used.
- Data Acquisition: The prepared sample is placed in the instrument's sample compartment. A beam of infrared radiation is passed through the sample, and the transmitted radiation is detected. An interferogram is generated, which is then mathematically converted to a spectrum. A background spectrum of the empty sample holder (or pure solvent) is typically recorded and subtracted from the sample spectrum.
- Data Analysis: The resulting spectrum, a plot of transmittance or absorbance versus wavenumber ( $\text{cm}^{-1}$ ), is analyzed for the presence of characteristic absorption bands corresponding to different functional groups.

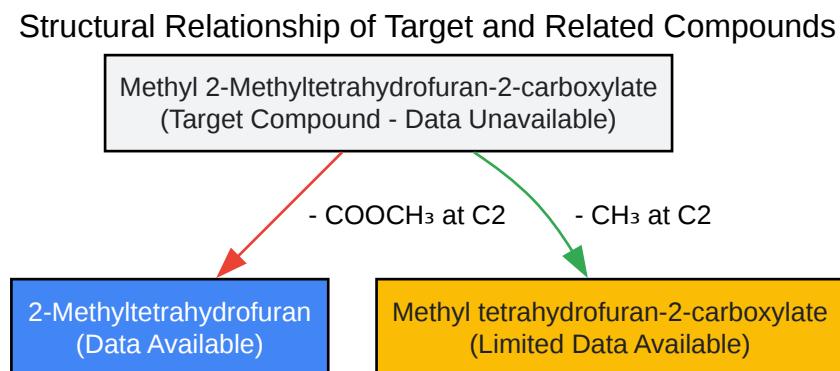
## Mass Spectrometry (MS)

- Sample Introduction and Ionization:
  - Volatile Compounds: The sample can be introduced via a gas chromatograph (GC-MS) or by direct injection into the ion source. Electron Ionization (EI) is a common method where the sample molecules are bombarded with a high-energy electron beam.[\[8\]](#)
  - Non-Volatile Compounds: Techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are used. For ESI, the sample is dissolved in a suitable solvent and infused into the mass spectrometer.[\[9\]](#)
- Mass Analysis: The generated ions are accelerated and separated based on their mass-to-charge ratio ( $\text{m/z}$ ) by a mass analyzer (e.g., quadrupole, time-of-flight, or magnetic sector).  
[\[8\]](#)

- Detection: The separated ions are detected, and their abundance is recorded.
- Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z. The molecular ion peak and the fragmentation pattern provide information about the molecular weight and structure of the compound.

## Visualization of Structural Relationships

The following diagram illustrates the structural relationship between the target compound, **Methyl 2-Methyltetrahydrofuran-2-carboxylate**, and the two related compounds for which spectroscopic data have been discussed.



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Structural relationships of the target and related compounds.

In conclusion, while direct spectroscopic data for **Methyl 2-Methyltetrahydrofuran-2-carboxylate** is not publicly available, the detailed analysis of the related compounds, 2-Methyltetrahydrofuran and Methyl tetrahydrofuran-2-carboxylate, provides a valuable predictive framework for its spectral characteristics. The provided experimental protocols offer a general guide for obtaining such data.

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